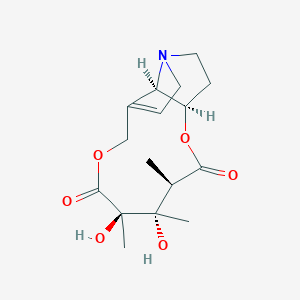
Monocrotaline
Overview
Description
Monocrotaline is a pyrrolizidine alkaloid found in plants of the Crotalaria genus, such as Crotalaria spectabilis and Crotalaria retusa . This compound is known for its bioactive properties and has been studied extensively due to its toxic effects on the liver, lungs, and kidneys . This compound is a crystalline solid with a chemical formula of C16H23NO6 and a molar mass of 325.361 g/mol .
Mechanism of Action
Target of Action
Monocrotaline (MCT) is a pyrrolizidine alkaloid that primarily targets the BMPR2 receptors and the calcium-sensing receptor (CaSR) of pulmonary artery endothelial cells . It also inhibits OCT-1 and OCT-2 . These targets play crucial roles in cellular signaling and function.
Mode of Action
Upon binding to the BMPR2 receptors, MCT releases intracellular stress factors and induces elevated MAPK phosphorylation levels . This interaction can potentially lead to cancer in Homo sapiens . When MCT aggregates on and activates the CaSR, it triggers endothelial damage and ultimately induces pulmonary hypertension .
Biochemical Pathways
The binding of MCT to its targets affects several biochemical pathways. The activation of the BMPR2 receptors leads to elevated MAPK phosphorylation levels . This process can cause disruptions in cellular signaling and potentially lead to cancer . Furthermore, the activation of the CaSR triggers a cascade of events leading to endothelial damage and pulmonary hypertension .
Pharmacokinetics
This compound undergoes metabolic activation in the liver, primarily through oxidation, followed by glutathione-conjugation and hydrolysis . This process is essential for MCT’s bioavailability and toxicity . The bioavailability of MCT in mice was calculated to be 88.3% after oral administration .
Result of Action
The action of MCT can lead to significant toxicity in multiple organs, including the liver, lung, and kidney . It can cause liver damage (hepatotoxicity), kidney damage (nephrotoxicity), and lung damage (pneumotoxicity) . Studies have shown that the ingestion of MCT can cause centrilobular necrosis, pulmonary fibrosis, and an increase in blood urea nitrogen .
Action Environment
The action, efficacy, and stability of MCT can be influenced by various environmental factors. For instance, the presence of other compounds, the pH of the environment, and the temperature can affect the stability and action of MCT . Additionally, the species and individual genetic makeup of the organism can influence the compound’s action and toxicity .
Biochemical Analysis
Biochemical Properties
Monocrotaline interacts with various enzymes and proteins, contributing to its role in biochemical reactions. For instance, it has been found to inhibit the activity of the respiratory chain complex I NADH oxidase . This inhibition is likely due to the modification of cysteine thiol groups by the metabolite .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been observed to cause histological damage in the hippocampus and parahippocampal cortex regions . It also influences cell function by producing oxidative stress in the hippocampus, prefrontal cortex, and striatum .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It is activated in vivo by liver cytochrome P450 mixed-function oxidases, producing electrophilic pyrrolic intermediates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to cause lipid peroxidation in all brain areas after administration . Additionally, it has been found to increase catalase activity in the hippocampus .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, histological evaluation of brain structures of rats treated with this compound (50 and 100mg/kg) revealed lesions in the hippocampus and parahippocampal cortex compared to control .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as liver cytochrome P450 mixed-function oxidases . It also affects metabolic flux, as evidenced by its inhibition of the activity of the respiratory chain complex I NADH oxidase .
Preparation Methods
Monocrotaline can be synthesized from amino acids by plants of the Crotalaria genus . Industrial production methods involve extracting the compound from the seeds of these plants. One method involves the preparation of this compound gel, which includes this compound, carbomer-940, glycerin, azone, absolute ethyl alcohol, methylparaben, and distilled water . The pH is adjusted to neutral using triethanolamine .
Chemical Reactions Analysis
Monocrotaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of this compound N-oxide .
Scientific Research Applications
Monocrotaline has several scientific research applications:
Comparison with Similar Compounds
Monocrotaline is similar to other pyrrolizidine alkaloids such as lasiocarpine and riddelliine . These compounds share similar toxic effects, including hepatotoxicity and pneumotoxicity . this compound is unique in its ability to induce pulmonary hypertension in rodents, making it a valuable tool in medical research .
Similar Compounds
- Lasiocarpine
- Riddelliine
- Retrorsine
- Senecionine
This compound’s unique properties and applications make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCMHGGNRFRMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859330 | |
| Record name | 4,5-Dihydroxy-3,4,5-trimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20859330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Monocrotaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
315-22-0 | |
| Record name | Monocrotaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 203 °C | |
| Record name | Monocrotaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034363 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


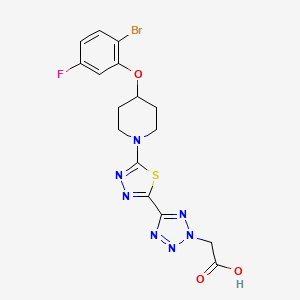
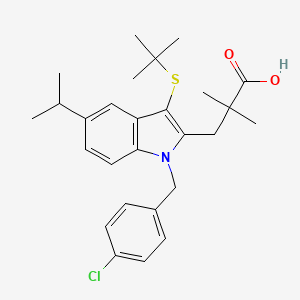
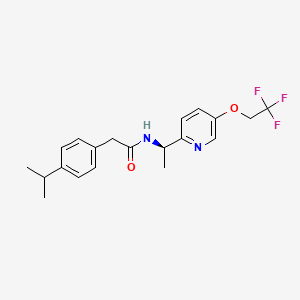
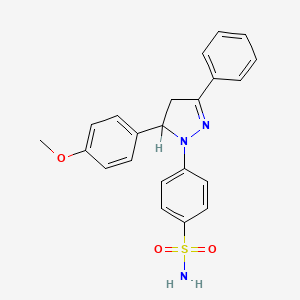
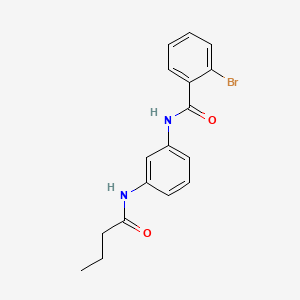
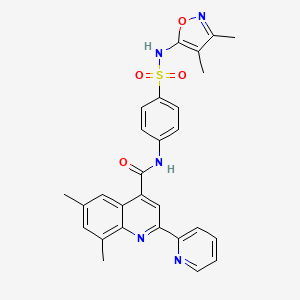

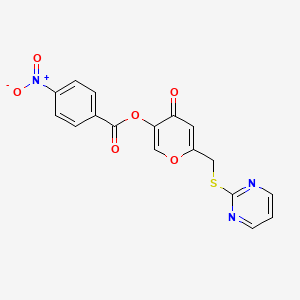
![3-[3-(4-Tert-butylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1676644.png)

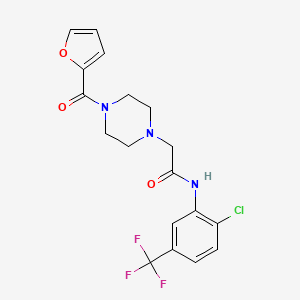


![Methyl 4-[3-[2-(4-acetamidophenyl)sulfanylacetyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B1676656.png)
